molecular formula C19H16ClFN4OS B2466393 1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111236-82-8

1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Numéro de catalogue: B2466393
Numéro CAS: 1111236-82-8
Poids moléculaire: 402.87
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C19H16ClFN4OS and its molecular weight is 402.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4OS/c1-2-9-24-17(26)15-10-14(21)7-8-16(15)25-18(24)22-23-19(25)27-11-12-3-5-13(20)6-4-12/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWMAMIMMUFDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₆ClFN₄OS
  • Molecular Weight : 402.9 g/mol
  • CAS Number : 1111236-82-8

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key physiological processes. The incorporation of the triazole and quinazoline moieties enhances its bioactivity.

Antihypertensive Activity

A study investigating a series of triazoloquinazoline derivatives demonstrated that compounds similar to this compound exhibited significant antihypertensive effects. The evaluation was conducted using the tail cuff method in animal models, revealing that some derivatives effectively reduced heart rate and blood pressure, indicating potential as adrenoblockers or cardiac stimulants .

Anticancer Activity

Recent research has shown that derivatives of quinazoline compounds possess notable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC₅₀ values around 2.09 μM.
  • HepG2 (liver cancer) : IC₅₀ values around 2.08 μM.

These findings suggest that the structural modifications in compounds like this compound could enhance their anticancer properties .

Enzyme Inhibition Studies

The compound's potential as an inhibitor of carbonic anhydrase (CA) was explored. Inhibitory activity was compared to acetazolamide, a known CA inhibitor. The results indicated that certain derivatives displayed promising CA inhibitory activity, which could be beneficial in treating conditions like glaucoma and edema .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Hypertension Management : A derivative showed a significant reduction in systolic blood pressure in hypertensive rat models.
  • Cancer Treatment : Compounds exhibiting IC₅₀ values less than 5 μM against several cancer cell lines were noted for their potential therapeutic implications.

Comparative Analysis of Biological Activities

Biological ActivityCompound StructureIC₅₀ Value (μM)Reference
AntihypertensiveTriazoloquinazoline DerivativeNot specified
Anticancer (MCF-7)Quinazoline Derivative2.09
Anticancer (HepG2)Quinazoline Derivative2.08
Carbonic Anhydrase InhibitionQuinazoline DerivativeComparison to acetazolamide

Q & A

Q. What are the common synthetic routes for preparing 1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of a 4-chlorobenzyl thiol derivative with a fluorinated triazoloquinazolinone precursor. Key steps include:

  • Core Formation : Cyclization of quinazolinone precursors under acidic or basic conditions to form the triazoloquinazoline scaffold .
  • Thioether Linkage : Reaction of the intermediate with 4-chlorobenzyl thiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Characterization relies on a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), fluorinated groups (δ -110 to -120 ppm for ¹⁹F NMR), and thioether linkages (δ 3.5–4.5 ppm for SCH₂) .
    • FTIR : Confirm S-C (600–700 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for analogs with similar scaffolds .

Q. What biological activities are associated with this compound, and how are they screened?

Methodological Answer: Quinazolinone derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. Screening involves:

  • In Vitro Assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-chlorobenzyl, propyl) to assess impacts on activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer: Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for reaction efficiency .
  • Catalyst Selection : Evaluate bases (e.g., NaH vs. K₂CO₃) to enhance thioether formation kinetics .
  • Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature (60–100°C), reaction time (12–24 hrs), and stoichiometry .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from purity, assay conditions, or cell line variability. Mitigation steps:

  • Purity Validation : Re-analyze compounds via HPLC (>95% purity) .
  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols .
  • Comparative SAR : Cross-reference analogs (e.g., 7-fluoro vs. 7-chloro derivatives) to identify substituent-specific trends .

Q. What advanced methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2, guided by triazoloquinazoline scaffolds .
  • In Vitro Binding Assays : Fluorescence polarization or SPR to measure affinity for enzymes/receptors .
  • Gene Expression Profiling : RNA-seq to identify differentially expressed genes in treated cancer cells .

Q. How can computational studies (e.g., DFT) predict physicochemical properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps, electrostatic potential maps, and dipole moments .
  • ADMET Prediction : Use SwissADME to estimate solubility (LogP), bioavailability, and CYP450 interactions .

Q. What protocols assess the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis of thioether bonds) over time .

Q. How can structural modifications enhance target selectivity?

Methodological Answer:

  • Substituent Engineering : Replace 4-propyl with bulkier groups (e.g., isopropyl) to improve hydrophobic interactions .
  • Bioisosteric Replacement : Swap 7-fluoro with 7-trifluoromethyl to enhance metabolic stability .

Q. What methodologies evaluate environmental impact and degradation pathways?

Methodological Answer:

  • Biodegradation Assays : OECD 301F test to measure mineralization in aqueous media .
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.